7-Bromo-1H-indazol-5-amine
Overview
Description
7-Bromo-1H-indazol-5-amine is a chemical compound with the CAS Number: 953411-10-4 . It has a molecular weight of 212.05 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of 7-Bromo-1H-indazol-5-amine is C7H6BrN3 . It contains three carbon atoms, two nitrogen atoms, one bromine atom, and six hydrogen atoms .Physical And Chemical Properties Analysis
7-Bromo-1H-indazol-5-amine is a solid at room temperature . It has a molecular weight of 212.05 . The predicted boiling point is 426.5±25.0 °C . The predicted density is 1.867 . The predicted pKa is 12.34±0.40 .Scientific Research Applications
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .
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Pharmaceutical Field
- Application : Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
- Methods of Application : The methods of application or experimental procedures would depend on the specific derivative and its intended use. For example, in drug development, these compounds would typically be synthesized in a lab and then tested in vitro (in a test tube or petri dish) and in vivo (in a living organism) for their pharmacological activities .
- Results or Outcomes : Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules . For example, niraparib has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .
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Antimicrobial Research
- Application : The antimicrobial activities of 2-arylidene-6-furfurylidene cyclohexanones and hexahydroindazoles were studied .
- Methods of Application : The compounds were likely tested against various bacterial cultures, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
- Results or Outcomes : It was found that the majority of the compounds had moderate-to-high activity against the test cultures . In particular, 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole was found to have high antistaphylococcal activity .
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Antihypertensive Research
- Application : Indazole-containing compounds have been studied for their potential as antihypertensive agents .
- Methods of Application : These compounds would be synthesized and then tested in vitro and in vivo for their antihypertensive activities .
- Results or Outcomes : The specific results would depend on the particular derivative and its pharmacological properties .
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Antidepressant Research
- Application : Some indazole derivatives have been explored for their antidepressant effects .
- Methods of Application : These compounds would be synthesized and then tested in vitro and in vivo for their antidepressant activities .
- Results or Outcomes : The specific results would depend on the particular derivative and its pharmacological properties .
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Anti-inflammatory Research
- Application : Indazole-containing compounds have been studied for their potential as anti-inflammatory agents .
- Methods of Application : These compounds would be synthesized and then tested in vitro and in vivo for their anti-inflammatory activities .
- Results or Outcomes : The specific results would depend on the particular derivative and its pharmacological properties .
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HIV Treatment
- Application : 7-Bromo-4-chloro-1H-indazol-3-amine is a heterocyclic fragment used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections .
- Methods of Application : This compound would be synthesized and then tested in vitro and in vivo for its antiviral activities .
- Results or Outcomes : Lenacapavir has shown promising results in the treatment of HIV-1 infections .
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Antidiabetic Research
- Application : Some indazole derivatives have been explored for their antidiabetic effects .
- Methods of Application : These compounds would be synthesized and then tested in vitro and in vivo for their antidiabetic activities .
- Results or Outcomes : The specific results would depend on the particular derivative and its pharmacological properties .
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Antioxidant Research
- Application : Indazole-containing compounds have been studied for their potential as antioxidants .
- Methods of Application : These compounds would be synthesized and then tested in vitro and in vivo for their antioxidant activities .
- Results or Outcomes : The specific results would depend on the particular derivative and its pharmacological properties .
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Anti-amoebic Research
- Application : Some indazole derivatives have been explored for their anti-amoebic effects .
- Methods of Application : These compounds would be synthesized and then tested in vitro and in vivo for their anti-amoebic activities .
- Results or Outcomes : The specific results would depend on the particular derivative and its pharmacological properties .
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Antihelmintic Research
- Application : Indazole-containing compounds have been studied for their potential as antihelmintic agents .
- Methods of Application : These compounds would be synthesized and then tested in vitro and in vivo for their antihelmintic activities .
- Results or Outcomes : The specific results would depend on the particular derivative and its pharmacological properties .
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Antifungal Research
- Application : Indazole-containing compounds have been studied for their potential as antifungal agents .
- Methods of Application : These compounds would be synthesized and then tested in vitro and in vivo for their antifungal activities .
- Results or Outcomes : The specific results would depend on the particular derivative and its pharmacological properties .
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Ulcerogenic Research
- Application : Some indazole derivatives have been explored for their ulcerogenic effects .
- Methods of Application : These compounds would be synthesized and then tested in vitro and in vivo for their ulcerogenic activities .
- Results or Outcomes : The specific results would depend on the particular derivative and its pharmacological properties .
Safety And Hazards
properties
IUPAC Name |
7-bromo-1H-indazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSETWFZXDOPPQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676668 | |
Record name | 7-Bromo-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1H-indazol-5-amine | |
CAS RN |
953411-10-4 | |
Record name | 7-Bromo-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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